molecular formula C11H17NO B13314265 2-(1-Aminobutyl)-4-methylphenol

2-(1-Aminobutyl)-4-methylphenol

Cat. No.: B13314265
M. Wt: 179.26 g/mol
InChI Key: VWUNUFAGMNYWLS-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)-4-methylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with an aminobutyl group (-CH2CH2CH2NH2) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 1-bromobutane to form 2-(1-bromobutyl)-4-methylphenol, followed by nucleophilic substitution with ammonia to introduce the amino group.

Reaction Steps:

  • Alkylation:

      Reactants: 4-methylphenol, 1-bromobutane

      Conditions: Base (e.g., KOH), solvent (e.g., ethanol), reflux

      Product: 2-(1-bromobutyl)-4-methylphenol

  • Nucleophilic Substitution:

      Reactants: 2-(1-bromobutyl)-4-methylphenol, ammonia

      Conditions: Solvent (e.g., ethanol), elevated temperature

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., Br2) or nitro groups (e.g., HNO3) in the presence of catalysts.

Major Products

    Oxidation: Quinones

    Reduction: Primary amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(1-Aminobutyl)-4-methylphenol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)-4-methylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its phenolic hydroxyl group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminobutyl)phenol: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-Methylphenol (p-Cresol): Lacks the aminobutyl group, which significantly alters its chemical properties and applications.

    2-(1-Aminobutyl)-4-chlorophenol: Substituted with a chlorine atom instead of a methyl group, which can influence its chemical behavior and biological effects.

Uniqueness

2-(1-Aminobutyl)-4-methylphenol is unique due to the presence of both the aminobutyl and methyl groups, which confer distinct chemical and biological properties. These substituents can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(1-aminobutyl)-4-methylphenol

InChI

InChI=1S/C11H17NO/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h5-7,10,13H,3-4,12H2,1-2H3

InChI Key

VWUNUFAGMNYWLS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)C)O)N

Origin of Product

United States

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